5-Acetoxyindole

Descripción general

Descripción

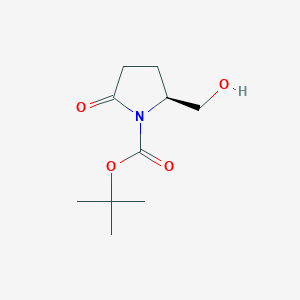

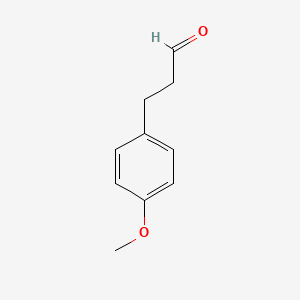

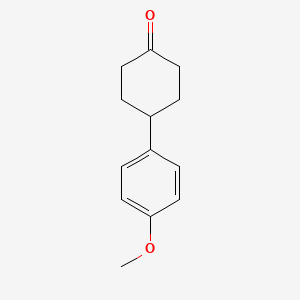

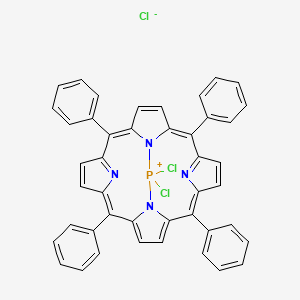

5-Acetoxyindole is a chemical compound with the molecular formula C10H9NO2 and a molecular weight of 175.18400 . It is also known by other names such as 1H-Indol-5-yl acetate and 5-Acetoxy-indol .

Synthesis Analysis

The synthesis of 5-Acetoxyindole involves the reaction of 5-Indolol with Ethanoic anhydride . This reaction has been reported in various literature .

Molecular Structure Analysis

The molecular structure of 5-Acetoxyindole consists of a heterocyclic indole ring with an acetoxy group at the 5th position . Further structural analysis would require more specific data or computational modeling.

Physical And Chemical Properties Analysis

5-Acetoxyindole has a density of 1.256g/cm3, a boiling point of 339.08ºC at 760 mmHg, and a flash point of 158.87ºC . The exact mass is 175.06300 and the LogP value is 2.09320 .

Aplicaciones Científicas De Investigación

Neuropharmacology and Neurotransmitter Modulation

5-Acetoxyindole has been studied for its effects on neurotransmitter receptors and synaptic responses. Research has shown that 5-Hydroxyindole (a related compound) can potentiate responses mediated by alpha 7 nicotinic acetylcholine receptors (nAChRs). This effect has been observed in human cells and animal models, indicating a potential role in modulating neurotransmitter systems, particularly acetylcholine-induced glutamate release in the brain (Zwart et al., 2002).

Synthesis and Chemistry

5-Acetoxyindole has been utilized in the synthesis of various indole derivatives, which are significant in pharmaceutical chemistry. For instance, it has been used in the synthesis of 5:6-Dihydroxyindole, a compound relevant to the study of melanin chemistry (Beer et al., 1948). Additionally, its derivatives have been explored for antiviral activities (Mezentseva et al., 1991).

Medical Diagnosis and Monitoring

5-Acetoxyindole and its metabolites, such as 5-Hydroxyindoleacetic acid (5-HIAA), are used as biochemical markers in medical diagnostics. For example, 5-HIAA is a significant marker in the diagnosis and monitoring of neuroendocrine tumors (Ewang-Emukowhate et al., 2019).

Analytical Chemistry and Detection Methods

Advancements in analytical techniques have enabled the efficient measurement of 5-Hydroxyindole derivatives in biological fluids. This includes methods like high-performance liquid chromatography and electrochemical detection, which are crucial for understanding 5-Hydroxyindole metabolism and its implications in various disorders (Mulder et al., 2005).

Psychiatric and Neurological Research

There's a significant interest in 5-Hydroxyindoles, including 5-Acetoxyindole, in the field of psychiatric and neurological research. These compounds are studied for their potential roles in conditions like depression and anxiety, as they are closely linked to serotonin metabolism (Goodwin & Post, 1983).

Direcciones Futuras

Indoles, including 5-Acetoxyindole, are significant heterocyclic systems in natural products and drugs. The application of indole derivatives for the treatment of various disorders has attracted increasing attention in recent years . Therefore, future research may focus on exploring the biological activities of 5-Acetoxyindole and its derivatives, as well as developing novel synthesis methods.

Propiedades

IUPAC Name |

1H-indol-5-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-7(12)13-9-2-3-10-8(6-9)4-5-11-10/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHPPUHQLQLSMHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10469225 | |

| Record name | 5-Acetoxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Acetoxyindole | |

CAS RN |

5594-91-2 | |

| Record name | 5-Acetoxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B1589254.png)